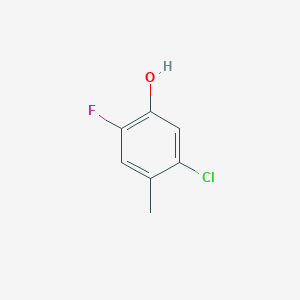

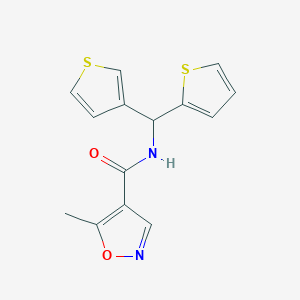

![molecular formula C12H13FN2 B2687244 1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole CAS No. 1227743-91-0](/img/structure/B2687244.png)

1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMDP and has been synthesized using different methods. The purpose of

Applications De Recherche Scientifique

Photophysics and Material Science

- A study by Yang et al. (2005) synthesized and characterized heteroleptic Ir(III) metal complexes incorporating N-phenyl-substituted pyrazoles, including 1-(2,4-difluorophenyl)-3,5-dimethylpyrazole, for highly efficient, room-temperature blue phosphorescence. This research provides a basis for future design and synthesis of blue phosphorescent emitters, demonstrating the compound's relevance in developing advanced materials for optoelectronic devices (Cheng‐Han Yang et al., 2005).

Catalysis and Synthetic Chemistry

- Chaudhuri et al. (2005) reported the use of 3,5-Dimethylpyrazolium fluorochromate (VI) as an efficient catalyst for the oxidation of various organic substrates using hydrogen peroxide at room temperature under solvent-free conditions. This study highlights the compound's role in facilitating green chemistry applications by offering an environmentally friendly method for the synthesis of carbonyl compounds from alcohols (M. Chaudhuri et al., 2005).

Fluorination Techniques

- Yuan et al. (2017) developed a transition-metal-free decarboxylative fluorination method for electron-rich heteroaromatics, including pyrazoles, showcasing the versatility of pyrazole derivatives in organic synthesis. This method enables the efficient introduction of fluorine atoms into heteroaromatic compounds, underscoring the compound's significance in the synthesis of fluorinated building blocks for medicinal chemistry (Xi Yuan et al., 2017).

Computational Chemistry and Drug Design

- Thomas et al. (2018) conducted a detailed computational study on two pyrazole derivatives to evaluate their reactivity and pharmaceutical potential. This research exemplifies the role of computational techniques in predicting the properties and potential applications of pyrazole derivatives in drug development (Renjith Thomas et al., 2018).

Antimicrobial and Antitubercular Agents

- Ahsan et al. (2012) synthesized 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogues and evaluated their antimycobacterial activity. This study underscores the compound's potential as a scaffold for developing new therapeutics against tuberculosis, with compound 4a showing significant activity against Mycobacterium tuberculosis (M. Ahsan et al., 2012).

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c1-9-7-10(2)15(14-9)8-11-5-3-4-6-12(11)13/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYSWCZMGKSPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2687164.png)

![N-mesityl-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2687167.png)

![4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687174.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2687176.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2687178.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2687179.png)

![5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2687181.png)

![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2687183.png)